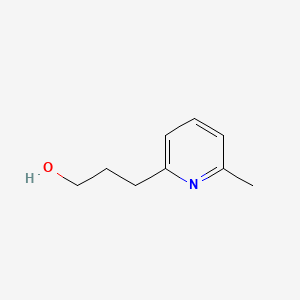

3-(6-Methylpyridin-2-yl)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methylpyridin-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-4-2-5-9(10-8)6-3-7-11/h2,4-5,11H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPVDQYTBDDIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069494 | |

| Record name | 6-Methyl-2-pyridylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61744-43-2 | |

| Record name | 6-Methyl-2-pyridinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61744-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinepropanol, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061744432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinepropanol, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-2-pyridylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-pyridylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methyl-2-pyridinepropanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY24QF6KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(6-Methylpyridin-2-yl)propan-1-ol chemical properties

An In-depth Technical Guide to 3-(6-Methylpyridin-2-yl)propan-1-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical properties, analytical profile, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles.

This compound is a substituted pyridine derivative featuring a propanol chain. The presence of the basic pyridine nitrogen and the primary alcohol functional group makes it a versatile intermediate for further chemical modifications.

Structure and Nomenclature:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₃NO[2]

Physicochemical Data Summary:

The following table summarizes key physicochemical properties. Experimental values can vary based on purity and measurement conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2][3] |

| CAS Number | 61744-43-2 | [1][2] |

| Appearance | Typically a liquid or low-melting solid | General Knowledge |

Note: Detailed experimental data such as boiling and melting points are not consistently reported in public literature; however, its structure suggests it is likely a high-boiling liquid at standard temperature and pressure.

Analytical Characterization: A Spectroscopic Profile

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. Free spectral data for this compound is available, confirming its structural features.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the aliphatic protons of the propanol chain, the methyl group, and the hydroxyl proton. The aromatic region will display a characteristic splitting pattern for a 2,6-disubstituted pyridine. The propyl chain will exhibit signals for three distinct methylene groups, with coupling between adjacent groups.

-

¹³C NMR: The carbon NMR will show nine distinct signals: three for the sp²-hybridized carbons of the pyridine ring (excluding the substituted carbons), two for the substituted aromatic carbons, three for the aliphatic carbons of the propanol chain, and one for the methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.

-

C-H stretching vibrations for the aromatic and aliphatic portions will appear around 2850-3100 cm⁻¹.

-

C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

-

A strong C-O stretching band will be present around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) should be observed at m/z = 151.

-

Common fragmentation patterns would include the loss of water (M-18), loss of a propyl group, or cleavage at the benzylic-like position adjacent to the pyridine ring.

Synthesis and Chemical Reactivity

As a valuable building block, understanding the synthesis and reactivity of this compound is crucial for its application.

Proposed Synthesis Workflow

While numerous specific synthetic routes exist for pyridine derivatives, a common and logical approach involves the functionalization of a pre-existing methylpyridine scaffold. A plausible method is the alkylation of the methyl group of 2,6-lutidine (2,6-dimethylpyridine) followed by selective reduction.

Caption: Proposed synthetic pathway from 2,6-lutidine.

Experimental Rationale:

-

Deprotonation: 2,6-Lutidine is treated with a strong base like n-butyllithium (n-BuLi). The protons of the methyl groups are acidic enough to be removed, generating a lithiated intermediate. This is a standard method for creating a nucleophilic carbon center on a pyridine ring.

-

Nucleophilic Addition: The resulting carbanion, 2-lithio-6-methylpyridine, acts as a nucleophile. Its reaction with an appropriate electrophile, such as acetaldehyde or ethylene oxide, will form the carbon-carbon bond and introduce the three-carbon chain with an oxygen functionality.

-

Reduction: If an aldehyde or ketone intermediate is formed, a mild reducing agent like sodium borohydride (NaBH₄) is used to selectively reduce the carbonyl to the primary alcohol without affecting the pyridine ring.[5] This two-step process ensures high yields and good control over the final product structure.

Core Chemical Reactivity

The reactivity is dominated by the alcohol and pyridine moieties.

Caption: Key reaction pathways for the core molecule.

-

Reactions of the Alcohol Group:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate.

-

Esterification: It readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic or basic conditions to form esters.

-

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.[6] This converts the poor leaving group (-OH) into a good leaving group, facilitating nucleophilic substitution reactions.

-

-

Reactions of the Pyridine Ring:

-

N-Oxidation: The nitrogen atom can be oxidized to an N-oxide using a peroxy acid like m-CPBA.

-

Basicity and Coordination: As a pyridine derivative, the nitrogen atom is basic and can be protonated by acids to form pyridinium salts. It can also act as a ligand, coordinating to metal centers to form metal complexes.

-

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[7] Its ability to form hydrogen bonds, act as a basic center, and participate in pi-stacking interactions makes it highly valuable in designing molecules that interact with biological targets.

-

Scaffold for Bioactive Molecules: this compound serves as an excellent starting point for synthesizing more complex molecules. The alcohol handle allows for the attachment of various other fragments through ester, ether, or alkyl linkages.

-

Analogs of Pharmacological Agents: Pyridine and pyridone derivatives have shown a wide range of biological activities, including antibacterial and anti-HIV properties.[8] Derivatives of pyridinyl methanol have been investigated as antagonists for transient receptor potential vanilloid 3 (TRPV3), which is implicated in pain and skin disorders.[9]

-

Inhibitors of Kinases: Many kinase inhibitors, such as those targeting mTOR, utilize heterocyclic cores like pyrazolopyrimidines, which can be constructed from pyridine precursors.[10] The specific substitution pattern of this compound makes it a candidate for developing selective inhibitors.

-

Geroprotective and Cytoprotective Research: Certain derivatives of 3-aminopyridin-2(1H)-ones have demonstrated cytoprotective activity, highlighting the potential of modified pyridine cores in developing agents that protect cells from damage.[11]

Safety, Handling, and Disposal

Hazard Identification (Anticipated):

-

Flammability: Likely a flammable or combustible liquid. Keep away from heat, sparks, and open flames.[13][14]

-

Eye Irritation: Expected to cause serious eye irritation or damage.[12][13]

-

Skin/Respiratory Irritation: May cause skin and respiratory tract irritation.[14]

-

Toxicity: Harmful if swallowed or inhaled.

Recommended Handling and Storage Protocol:

| Parameter | Recommendation | Rationale & Source |

| Ventilation | Use only in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors.[12][13] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. | To prevent skin and eye contact.[13][14] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition. | To prevent degradation and ensure safety.[13] |

| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | To avoid vigorous or explosive reactions.[14][15] |

Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations. Do not empty into drains.[16] Uncleaned containers should be treated as the product itself.

References

- Sigma-Aldrich. (2025, May 6).

- Thermo Fisher Scientific. (2023, October 20).

- Fisher Scientific. (2009, January 22).

- Sigma-Aldrich. (2024, September 8).

- Fisher Scientific.

- BLDpharm. 61744-43-2|this compound.

- SpectraBase. This compound.

- Oakwood Chemical. 3-(6-Methyl-pyridin-2-yl)-propan-1-ol.

- PubChem. 2-(6-Methylpyridin-2-YL)propan-2-OL.

- ResearchGate. (2025, October 13). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)

- PubMed. (2010, January 15). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).

- Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols.

- ResearchGate. (2019).

- PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.

- ResearchGate. (2011, August 6). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.

- Asian Journal of Research in Chemistry. (2013, October). Pyridine and Its Biological Activity: A Review.

Sources

- 1. 61744-43-2|this compound|BLD Pharm [bldpharm.com]

- 2. 3-(6-Methyl-pyridin-2-yl)-propan-1-ol [oakwoodchemical.com]

- 3. 2-(6-Methylpyridin-2-YL)propan-2-OL | C9H13NO | CID 20729852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ajrconline.org [ajrconline.org]

- 8. idk.org.rs [idk.org.rs]

- 9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

3-(6-Methylpyridin-2-yl)propan-1-ol: A Technical Guide for Researchers and Drug Development Professionals

<

Abstract

This technical guide offers a comprehensive overview of 3-(6-Methylpyridin-2-yl)propan-1-ol, CAS number 61744-43-2, a key building block in modern medicinal chemistry and materials science. This document provides in-depth information on its chemical and physical properties, synthesis, and applications, with a particular focus on its role in drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile compound in their work.

Core Compound Information

This compound is a substituted pyridine derivative with a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol .[1][2][3][4] It is typically a colorless to pale yellow liquid. The structure features a pyridine ring substituted with a methyl group at the 6-position and a propan-1-ol group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 61744-43-2 |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid |

| Purity | Typically available at 95% or higher[1][3] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the modification of a pre-existing pyridine ring. For instance, one could envision a Grignard reaction between a suitable pyridinyl halide and an epoxide, followed by ring-opening. Alternatively, a multi-step synthesis starting from a simpler pyridine derivative, such as 2-methyl-6-vinylpyridine, could be employed. The final purification of the product is typically carried out using column chromatography to achieve high purity.

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the methyl and propanol protons, as well as the aromatic protons of the pyridine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) group through its characteristic broad absorption band.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are often used to assess the purity of the compound.[2]

SpectraBase provides access to NMR and FTIR spectra for this compound.[5]

Applications in Research and Development

The presence of both a pyridine ring and a primary alcohol functional group makes this compound a versatile building block in the synthesis of more complex molecules.

Drug Discovery

The pyridine moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The propanol side chain of this compound provides a convenient attachment point for further chemical modifications, allowing for the synthesis of a wide range of potential drug candidates. This compound can serve as an intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and other targeted therapies.[6][7] For example, it could be a precursor for compounds used in the development of treatments for neuropathic pain or as antagonists for transient receptor potential vanilloid 3 (TRPV3).[6]

Caption: The role of this compound as an intermediate in the drug discovery process.

Materials Science

Pyridine-containing polymers and materials often exhibit interesting electronic and optical properties. The hydroxyl group of this compound can be used to incorporate this molecule into polymer chains or to functionalize surfaces, leading to new materials with potential applications in electronics, sensors, and catalysis.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting.

Hazard Identification

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][4]

-

Respiratory Irritation: May cause respiratory irritation.[1][4]

-

Harmful if Swallowed or in Contact with Skin: This compound can be harmful if ingested or if it comes into contact with the skin.[8]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[1][9]

-

Ventilation: Use only outdoors or in a well-ventilated area.[1][9]

-

Handling: Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][9]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[9][10] Store locked up.[1]

In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[9][10]

References

- Fisher Scientific. (2008, March 29).

- Chemchart. 2-(2-Aminoethyl)pyridine (2706-56-1).

- AK Scientific, Inc. 3-(6-Methylpyridin-2-yl)

- Fisher Scientific. (2009, September 22).

- BLDpharm. 61744-43-2|this compound.

- A75706. (2025, November 6).

- Fisher Scientific. (2014, February 5).

- Oakwood Chemical. 3-(6-Methyl-pyridin-2-yl)-propan-1-ol.

- SpectraBase. This compound.

- Sigma-Aldrich. 3-(6-METHYL-PYRIDIN-2-YL)-2-PHENYL-PROPAN-1-OL.

- PubChem. 6-Methyl-2-pyridylpropan-1-ol | C9H13NO | CID 109132.

- The Royal Society of Chemistry.

- Amerigo Scientific. This compound.

- Ascendex Scientific, LLC. 3-(6-methylpyridin-2-ylamino)propan-1-ol.

- ChemicalBook. 2-(Pyridin-3-yl)propan-2-ol synthesis.

- Wu, J., Ji, C., et al. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

- PubMed. (2016, May 26). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.

- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.

- The Royal Society of Chemistry.

- The Royal Society of Chemistry.

- PubMed. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).

- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS CIS 2-(1,6-DIMETHYLPIPERIDINE-3-YL)PROPAN-2-OL.

- MDPI. 1,6-Naphthyridin-2(1H)

Sources

- 1. aksci.com [aksci.com]

- 2. 61744-43-2|this compound|BLD Pharm [bldpharm.com]

- 3. 3-(6-Methyl-pyridin-2-yl)-propan-1-ol [oakwoodchemical.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure of 3-(6-Methylpyridin-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 3-(6-Methylpyridin-2-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The unique arrangement of its substituted pyridine ring and flexible propanol side chain imparts specific physicochemical properties that are crucial for its interaction with biological targets. This document will delve into the detailed structural elucidation, potential synthetic pathways, and the broader context of its relevance in pharmaceutical research, grounded in established scientific principles and spectroscopic data.

Molecular Architecture and Physicochemical Properties

This compound is a substituted pyridine derivative with the chemical formula C₉H₁₃NO and a molecular weight of 151.21 g/mol .[1] Its structure features a pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, which is substituted at the 2-position with a 3-hydroxypropyl group and at the 6-position with a methyl group.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 61744-43-2 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Topological Polar Surface Area | 33.1 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the pyridine nitrogen and the hydroxyl oxygen) suggests the potential for this molecule to engage in various intermolecular interactions, a key aspect of drug-receptor binding. The rotatable bonds in the propanol side chain provide conformational flexibility, allowing the molecule to adopt different spatial arrangements to fit into a binding pocket.

Spectroscopic and Structural Elucidation

The precise structure of this compound can be unequivocally determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While experimentally obtained spectra for this specific molecule are available in databases such as SpectraBase, this guide will also present predicted spectral data to illustrate the expected signals based on its known structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons (Pyridine Ring): The pyridine ring will exhibit three signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 3, 4, and 5 will show characteristic splitting patterns (doublet, triplet, doublet) due to coupling with their neighbors.

-

Propanol Chain Protons:

-

The methylene group adjacent to the hydroxyl group (-CH₂OH) will appear as a triplet.

-

The methylene group in the middle of the chain (-CH₂-) will present as a multiplet due to coupling with the two adjacent methylene groups.

-

The methylene group attached to the pyridine ring will be a triplet.

-

-

Methyl Protons: The methyl group at the 6-position of the pyridine ring will give a singlet in the upfield region (typically δ 2.0-2.5 ppm).

-

Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For this compound, nine distinct carbon signals are expected.

-

Pyridine Ring Carbons: Five signals will be present in the downfield region (typically δ 110-160 ppm), corresponding to the five carbon atoms of the substituted pyridine ring. The carbon atoms attached to the nitrogen and the substituents will have characteristic chemical shifts.

-

Propanol Chain Carbons: Three signals corresponding to the three carbon atoms of the propanol chain will be observed in the upfield region. The carbon bearing the hydroxyl group will be the most downfield of the three.

-

Methyl Carbon: The methyl group carbon will appear as a single peak at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ due to the C-H stretching vibrations of the pyridine ring.

-

C-H Stretch (Aliphatic): Strong absorption bands below 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the propanol chain and the methyl group.

-

C=C and C=N Stretch (Aromatic Ring): A series of sharp to medium absorption bands in the region of 1400-1600 cm⁻¹ due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.

-

C-O Stretch: A strong absorption band in the region of 1000-1250 cm⁻¹ corresponding to the stretching vibration of the carbon-oxygen single bond of the primary alcohol.

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for this compound are not extensively documented in readily available literature, its structure suggests several plausible synthetic strategies based on established organic chemistry reactions.

Potential Synthetic Pathways

A logical approach to the synthesis of this molecule would involve the formation of the carbon-carbon bond between the pyridine ring and the propanol side chain.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic approaches to the target molecule.

-

Alkylation of a 2-lithiated pyridine: 2,6-Lutidine (2-methyl-6-picoline) can be selectively deprotonated at the methyl group using a strong base like n-butyllithium, followed by reaction with a suitable three-carbon electrophile such as 3-bromo-1-(tert-butyldimethylsilyloxy)propane. Subsequent deprotection would yield the desired alcohol.

-

Grignard Reaction: A Grignard reagent could be prepared from 2-bromo-6-methylpyridine. This organometallic species could then react with a three-carbon aldehyde, such as 3-hydroxypropanal (or a protected version), followed by an acidic workup to furnish the final product.[4]

-

Reduction of a Carboxylic Acid or Ester: If 3-(6-Methylpyridin-2-yl)propanoic acid or its corresponding ester were available, it could be reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Illustrative Grignard Synthesis

-

Grignard Reagent Formation: To a solution of 2-bromo-6-methylpyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. Initiate the reaction, and then add the remaining 2-bromo-6-methylpyridine solution dropwise to maintain a gentle reflux.

-

Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C and add a solution of 3-(tert-butyldimethylsilyloxy)propanal in anhydrous THF dropwise.

-

Workup and Deprotection: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The crude product is then treated with a fluoride source (e.g., tetrabutylammonium fluoride) to remove the silyl protecting group.

-

Purification: The final product is purified by column chromatography.

Key Chemical Reactions

The chemical reactivity of this compound is dictated by its two primary functional groups: the pyridine ring and the primary alcohol.

-

Reactions of the Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.

-

Reactions of the Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents. It can also undergo esterification with carboxylic acids or acylation with acid chlorides. The hydroxyl group can be converted to a leaving group for subsequent nucleophilic substitution reactions.

Relevance in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[5][6] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at various positions make it a versatile building block for drug design.[7]

Diagram 2: The Role of the Pyridine Moiety in Drug Design

Caption: Key features of the pyridine ring in medicinal chemistry.

While specific biological activities for this compound are not widely reported in the public domain, the structural motifs present suggest several potential areas of therapeutic interest. Substituted pyridines are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[8][9] The presence of the flexible propanol side chain allows for diverse interactions with target proteins, and modifications to this chain could be a key strategy in optimizing binding affinity and selectivity. The overall structure-activity relationship (SAR) of pyridyl alkanols is an active area of research, with the position and nature of substituents on the pyridine ring, as well as the length and functionality of the alkyl alcohol chain, playing crucial roles in determining the biological profile.[10]

Conclusion

This compound is a molecule with a well-defined structure that can be thoroughly characterized by modern spectroscopic methods. Its synthesis can be approached through several established chemical transformations. Although specific biological data for this compound is limited, its structural features, particularly the substituted pyridine ring, place it within a class of compounds with significant potential in drug discovery. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and potential pharmacological properties of this and related molecules. Further investigation into its synthesis, reactivity, and biological evaluation is warranted to fully understand its potential as a lead compound in the development of new therapeutic agents.

References

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-(6-Methyl-pyridin-2-yl)-propan-1-ol. Retrieved from [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

- Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.

-

SpectraBase. (n.d.). Compound this compound. Retrieved from [Link]

- Asif, M. (2016). A review on recent advances and future of pyridine and its derivatives with antimicrobial properties. Mini-Reviews in Medicinal Chemistry, 16(16), 1325-1343.

-

Oakwood Chemical. (n.d.). 3-(6-Methyl-pyridin-2-yl)-propan-1-ol. Retrieved from [Link]

- Verma, S., & Singh, P. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1438-1463.

- Malik, M., et al. (2025). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. Journal of Inorganic Biochemistry, 269, 112880.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.

-

AA Blocks. (n.d.). 3-amino-3-(6-methylpyridin-2-yl)propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(6-Methylpyridin-2-YL)propan-2-OL. Retrieved from [Link]

-

Wu, J., Ji, C., & Xu, F. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol. Retrieved from [Link]

Sources

- 1. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MiMeDB: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (MMDBc0054950) [mimedb.org]

- 9. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-(6-Methylpyridin-2-yl)propan-1-ol molecular weight

An In-depth Technical Guide to 3-(6-Methylpyridin-2-yl)propan-1-ol: Synthesis, Characterization, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, a flexible propyl chain, and a terminal hydroxyl group, offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. Pyridine and its derivatives are integral scaffolds in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and applications of this compound for researchers and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and integration into synthetic workflows. These properties are summarized in the table below. The molecular weight is a key parameter for stoichiometric calculations in synthesis, while the CAS number provides a unique identifier for this specific chemical entity.

| Property | Value | Source(s) |

| Molecular Formula | C9H13NO | [2][3] |

| Molecular Weight | 151.21 g/mol | [2][3][4][5] |

| Exact Mass | 151.099714 g/mol | [2] |

| CAS Number | 61744-43-2 | [3][6] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| MDL Number | MFCD00012344 | [3] |

Synthesis and Mechanistic Insights

The synthesis of pyridine derivatives is a cornerstone of heterocyclic chemistry. While specific, detailed protocols for this compound are not widely published in peer-reviewed journals, a common and logical synthetic approach involves the Grignard reaction. This method is a robust and well-established C-C bond-forming reaction.

Proposed Synthetic Pathway: Grignard Reaction

A plausible and efficient route to synthesize this compound starts from 2-bromo-6-methylpyridine and involves the formation of a Grignard reagent, followed by a reaction with an appropriate electrophile like an epoxide.

Causality Behind Experimental Choices:

-

Starting Material: 2-bromo-6-methylpyridine is a commercially available and suitable starting material for forming a Grignard reagent at the 2-position of the pyridine ring.

-

Grignard Reagent Formation: The reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) is a classic method for preparing organometallic reagents. Anhydrous conditions are critical because Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent.

-

Electrophile: Ethylene oxide is the chosen electrophile to introduce a two-carbon chain with a terminal hydroxyl group after acidic workup. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to ring-opening.

-

Acidic Workup: The addition of a weak acid (e.g., aqueous ammonium chloride) in the final step serves to protonate the resulting alkoxide and to quench any unreacted Grignard reagent, yielding the desired alcohol.

Experimental Protocol

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 2-bromo-6-methylpyridine in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension.

-

The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by a change in color and the disappearance of the magnesium.

-

-

Reaction with Ethylene Oxide:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in THF. This step is highly exothermic and requires careful temperature control.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Synthesis Workflow Diagram

Sources

- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-(6-Methyl-pyridin-2-yl)-propan-1-ol [oakwoodchemical.com]

- 4. 2-(6-Methylpyridin-2-YL)propan-2-OL | C9H13NO | CID 20729852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-1-(pyridin-3-yl)propan-1-ol | C9H13NO | CID 13561413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 61744-43-2|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 3-(6-Methylpyridin-2-yl)propan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(6-methylpyridin-2-yl)propan-1-ol, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a key intermediate in the creation of advanced pharmaceutical agents. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic and drug discovery endeavors.

Introduction: The Strategic Importance of Pyridinyl Alkanols

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[3] When functionalized with an alkanol side chain, as in the case of this compound, the resulting molecule becomes a versatile bifunctional intermediate. The hydroxyl group offers a reactive handle for further chemical elaboration, such as esterification, etherification, or oxidation, while the pyridine ring can be tailored for specific receptor interactions.

This compound, in particular, combines the steric and electronic influence of a methyl group on the pyridine ring with a flexible three-carbon linker to a primary alcohol. This specific arrangement makes it a valuable precursor for creating molecules with precise three-dimensional architectures required for potent and selective biological activity.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is fundamental to its application in synthesis and drug development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 6-Methyl-2-pyridinepropanol | [4] |

| CAS Number | 61744-43-2 | [5] |

| Molecular Formula | C₉H₁₃NO | [5] |

| Molecular Weight | 151.21 g/mol | [5] |

| Canonical SMILES | CC1=NC(=CC=C1)CCCO | [6] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Predicted XLogP3-AA | 1.2 | PubChemLite |

| Predicted Hydrogen Bond Donor Count | 1 | PubChemLite |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChemLite |

Note: Some properties are predicted and should be confirmed by experimental data.

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm range), the methyl group protons (a singlet around δ 2.5 ppm), and the aliphatic protons of the propanol chain. The methylene group adjacent to the hydroxyl (CH₂-OH) would likely appear as a triplet around δ 3.7 ppm, the methylene group adjacent to the pyridine ring (Py-CH₂) as a triplet around δ 2.9 ppm, and the central methylene group (-CH₂-) as a multiplet around δ 2.0 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons of the pyridine ring would resonate in the δ 120-160 ppm region. The carbon of the methyl group would appear upfield, around δ 24 ppm. The carbons of the propanol chain would be found at approximately δ 62 ppm (C-OH), δ 38 ppm (Py-C), and δ 32 ppm for the central carbon.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several logical retrosynthetic pathways. A common and efficient strategy involves the extension of the carbon chain from a readily available precursor like 2-acetyl-6-methylpyridine, followed by selective reductions.

Proposed Synthetic Pathway

The following multi-step synthesis is a robust and scalable method for the preparation of the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established chemical transformations for analogous systems.[8][9] Researchers should optimize conditions for their specific laboratory setup.

Step 1: Synthesis of Ethyl 3-(6-methylpyridin-2-yl)but-2-enoate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, slowly add triethyl phosphonoacetate (1.2 eq).

-

Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen ceases.

-

Cool the resulting clear solution back to 0 °C and add a solution of 2-acetyl-6-methylpyridine (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired unsaturated ester.

Causality: The Horner-Wadsworth-Emmons reaction is chosen for its high efficiency and stereoselectivity in forming α,β-unsaturated esters from ketones. The use of a strong base like NaH is necessary to deprotonate the phosphonate ester, generating the nucleophilic ylide required for the reaction.

Step 2: Synthesis of Ethyl 3-(6-methylpyridin-2-yl)propanoate

-

Dissolve the ethyl 3-(6-methylpyridin-2-yl)but-2-enoate (1.0 eq) in ethanol in a high-pressure reaction vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

-

Stir the mixture at room temperature for 6-8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the saturated ester, which can often be used in the next step without further purification.

Causality: Catalytic hydrogenation is a clean and effective method for the reduction of carbon-carbon double bonds. Palladium on carbon is a standard and robust catalyst for this transformation, which selectively reduces the alkene in the presence of the ester and the aromatic pyridine ring under these conditions.

Step 3: Synthesis of this compound

-

To a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 3-(6-methylpyridin-2-yl)propanoate (1.0 eq) in anhydrous THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude alcohol by column chromatography on silica gel to yield this compound.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. It is chosen over milder reagents like sodium borohydride, which would not be effective for this transformation. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable precipitate of aluminum salts.

Applications in Drug Discovery and Medicinal Chemistry

While direct citation of this compound as a key intermediate in a specific, named drug candidate is scarce in publicly available literature, its structural motifs are highly relevant to modern drug discovery. Pyridinyl alkanols are key building blocks for a variety of biologically active molecules.[10][11]

Potential as a Precursor for Biologically Active Molecules

The structure of this compound makes it an ideal starting material for the synthesis of libraries of compounds for screening against various biological targets. The primary alcohol can be readily converted into other functional groups, such as:

-

Aldehydes and Carboxylic Acids: Through oxidation, providing entry into amide and ester libraries.

-

Amines: Via mesylation or tosylation followed by substitution with an amine source, leading to compounds with potential activity as receptor ligands or enzyme inhibitors.

-

Ethers: By Williamson ether synthesis, allowing for the introduction of diverse lipophilic or polar groups to modulate pharmacokinetic properties.

These transformations enable the exploration of the chemical space around the 6-methyl-2-pyridinylpropyl core, a strategy commonly employed in lead optimization campaigns.[12][13][14]

Logical Relationship to Bioactive Scaffolds

The following diagram illustrates the logical flow from a simple building block like this compound to complex, biologically active molecules.

Caption: From building block to lead compound in drug discovery.

Conclusion

This compound represents a strategically important, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is achievable through robust and scalable chemical transformations. The combination of a modifiable alkanol chain and a methylated pyridine ring provides a rich platform for the generation of diverse chemical libraries. While its direct application in a marketed drug is not yet documented, its structural features align with those found in numerous biologically active compounds, underscoring its potential for the development of future therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this valuable intermediate in their drug discovery programs.

References

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Cai, G., et al. (2020). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 25(1), 133.

- Duan, H., et al. (2024).

-

Oakwood Chemical. 3-(6-Methyl-pyridin-2-yl)-propan-1-ol. [Link]

- Ocal, N., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57.

- Sahu, D., et al. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. European Journal of Medicinal Chemistry, 270, 116345.

-

Science Publishing Group. A Review on the Medicinal Importance of Pyridine Derivatives. [Link]

- Singh, P., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(1), 132.

-

St. Joseph's College of Pharmacy. A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. [Link]

-

SpectraBase. This compound. [Link]

- Zhang, Y., & Pike, V. W. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848523.

-

PubChemLite. 61744-43-2 (C9H13NO). [Link]

- Wu, J., et al. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Chemical Engineering & Technology, 37(5), 733-738.

- Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal, e202400467.

-

ResearchGate. Synthesis and biological activity of polysubstituted pyridines. [Link]

-

ResearchGate. Synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl) naphthalene-2-carboxamide and its alkoxy analogues. [Link]

-

Royal Society of Chemistry. Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. [Link]

-

Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone. [Link]

- Ainscough, E. W., et al. (1998). Synthesis, structure and kinetics of Group 6 metal carbonyl complexes containing a new ‘P2N’ mixed donor multidentate ligand. Journal of the Chemical Society, Dalton Transactions, (21), 3795-3804.

- Google Patents. A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

Ascendex Scientific, LLC. 3-(6-methylpyridin-2-ylamino)propan-1-ol. [Link]

-

PubChem. 2-(6-Methylpyridin-2-YL)propan-2-OL. [Link]

Sources

- 1. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. jchemrev.com [jchemrev.com]

- 4. 3-(6-Methyl-pyridin-2-yl)-propan-1-ol [oakwoodchemical.com]

- 5. aceschem.com [aceschem.com]

- 6. 61744-43-2|this compound|BLD Pharm [bldpharm.com]

- 7. 3-(6-methylpyridin-2-ylamino)propan-1-ol – Ascendex Scientific, LLC [ascendexllc.com]

- 8. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]

- 9. 2-(Pyridin-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 12. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

A Comprehensive Technical Guide to 6-Methyl-2-pyridinepropanol: Nomenclature, Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 6-Methyl-2-pyridinepropanol, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document elucidates the compound's extensive nomenclature, detailed physicochemical properties, plausible synthetic pathways, and modern analytical methodologies. By contextualizing its role as a versatile synthetic intermediate, this guide underscores the strategic importance of substituted pyridine scaffolds in medicinal chemistry and materials science. It offers field-proven insights into experimental design, from synthesis to quality control, grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Pyridine Scaffold in Modern Chemistry

The pyridine nucleus, a six-membered heteroaromatic ring, is a cornerstone of modern medicinal chemistry and drug design.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and water-solubilizing nature make it a "privileged scaffold" in the development of therapeutic agents.[1][2] Pyridine derivatives are integral to a wide array of pharmaceuticals, from antivirals to anticancer agents, demonstrating their versatility and profound impact on pharmacological activity.[2]

6-Methyl-2-pyridinepropanol (CAS No. 61744-43-2) represents a strategically functionalized member of this class. Its structure, featuring a methyl group and a propanol side chain on the pyridine ring, offers multiple reactive sites for further chemical elaboration. This makes it a valuable intermediate for constructing more complex molecules with tailored biological or material properties. This guide provides an in-depth analysis of this compound, intended to equip researchers with the foundational knowledge required for its effective use in the laboratory and in the design of next-generation molecules.

Nomenclature and Chemical Identification

Precise identification of a chemical entity is paramount for reproducibility in research and compliance in development. 6-Methyl-2-pyridinepropanol is known by several names across different chemical databases and commercial suppliers. A comprehensive understanding of its synonyms is crucial to navigating the scientific literature and sourcing materials effectively.

The compound's primary identifier is its CAS Registry Number, 61744-43-2 .[3] Its IUPAC-preferred name is 3-(6-methylpyridin-2-yl)propan-1-ol . A comprehensive list of its identifiers is presented below.

Table 1: Chemical Identifiers for 6-Methyl-2-pyridinepropanol

| Identifier Type | Value | Source |

| CAS Registry Number | 61744-43-2 | [3] |

| IUPAC Name | 3-(6-methyl-2-pyridinyl)propan-1-ol | |

| Systematic Name | This compound | [4] |

| Other Synonyms | 6-Methyl-2-pyridylpropan-1-ol; 2-Pyridinepropanol, 6-methyl- | |

| EC Number | 262-944-1 | [3] |

| FDA UNII | 2UY24QF6KV | [3] |

| Molecular Formula | C₉H₁₃NO | [3] |

| Canonical SMILES | CC1=NC(=CC=C1)CCCO | [4] |

| InChI | InChI=1S/C9H13NO/c1-8-4-2-5-9(10-8)6-3-7-11/h2,4-5,11H,3,6-7H2,1H3 | [3][4] |

| InChIKey | DJPVDQYTBDDIAM-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, including reaction conditions, purification methods, and formulation. 6-Methyl-2-pyridinepropanol is an achiral molecule whose properties are summarized below.[3]

Table 2: Physicochemical Data for 6-Methyl-2-pyridinepropanol

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | [3] |

| Exact Mass | 151.099714038 Da | |

| Physical Description | Solid (Predicted) | |

| logP (Octanol/Water) | -0.46 (at 25 °C, OECD Guideline 107) | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 3 | |

| Topological Polar Surface Area | 33.1 Ų | |

| Stability | The product is chemically stable under standard ambient conditions. |

The negative logP value indicates that the compound is hydrophilic, suggesting good solubility in polar solvents. Bioaccumulation is not expected based on this property.

Synthesis and Manufacturing

The synthesis of functionalized pyridines is a well-established field of organic chemistry. While multiple routes to 6-Methyl-2-pyridinepropanol are conceivable, a logical and efficient pathway can be designed starting from commercially available precursors.

Retrosynthetic Analysis & Strategy

A plausible retrosynthetic approach involves disconnecting the propanol side chain. The target molecule can be synthesized from a precursor like 6-methyl-2-vinylpyridine or by alkylating the methyl group of 2,6-lutidine (2,6-dimethylpyridine). An alternative, robust strategy involves the reduction of a corresponding ester or aldehyde, which can be prepared from 6-methylpicolinic acid or 6-methyl-2-pyridinecarboxaldehyde.[5] The reduction of an aldehyde precursor offers a high-yielding and clean final step.

Proposed Synthetic Workflow Diagram

Caption: Plausible 3-step synthesis of 6-Methyl-2-pyridinepropanol.

Experimental Protocol: Reduction of a Precursor

This protocol describes the final step of a synthesis, which is the reduction of a carbonyl or ester precursor. The synthesis of 6-Methyl-2-pyridinemethanol via reduction of the corresponding aldehyde is a well-documented analogous transformation.[5]

Objective: To synthesize 6-Methyl-2-pyridinepropanol via the reduction of ethyl 3-(6-methylpyridin-2-yl)propanoate.

Materials:

-

Ethyl 3-(6-methylpyridin-2-yl)propanoate (1 equivalent)

-

Lithium aluminum hydride (LiAlH₄) (2-3 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM) or Ethyl acetate for extraction

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: Suspend LiAlH₄ (2.5 eq.) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve ethyl 3-(6-methylpyridin-2-yl)propanoate (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Workup: A granular precipitate should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Extraction: Combine the filtrate and washes. Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 6-Methyl-2-pyridinepropanol.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity and purity of synthesized compounds. For pyridine derivatives like 6-Methyl-2-pyridinepropanol, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques.[6][7]

Analytical Workflow Diagram

Caption: Standard workflow for purity analysis by RP-HPLC.

Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of a synthesized batch of 6-Methyl-2-pyridinepropanol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation & Conditions:

-

HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 260 nm (based on the pyridine chromophore).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of 6-Methyl-2-pyridinepropanol in the mobile phase (e.g., 50:50 A:B) to a final concentration of 1 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration (1 mg/mL) in the same diluent.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

-

Analysis: Inject the prepared sample and run the gradient method.

-

Data Processing: Integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Identity Confirmation: The retention time of the main peak in the sample should match that of the reference standard.

Applications in Research and Drug Development

6-Methyl-2-pyridinepropanol is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile building block. Its bifunctional nature—a nucleophilic alcohol and a modifiable pyridine ring—allows for its incorporation into larger, more complex molecular architectures.

-

Ligand Synthesis: The pyridine nitrogen and the terminal hydroxyl group can coordinate with metal ions, making it a precursor for designing novel ligands for catalysis or metal-organic frameworks.

-

Drug Discovery Intermediate: The propanol side chain can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups (e.g., halides, amines) to serve as a handle for coupling reactions in multi-step drug syntheses.[8] For example, it could be a fragment in the synthesis of kinase inhibitors or other targeted therapies where a substituted pyridine moiety is required for binding to the target protein.[9]

Role as a Synthetic Precursor Diagram

Caption: Hypothetical pathway using the compound as a key intermediate.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. 6-Methyl-2-pyridinepropanol is classified as an irritant.

Table 3: GHS Hazard Information

| Hazard Code | Description | Class |

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

Source: Aggregated GHS information from ECHA C&L Inventory notifications.[10]

Handling:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.[13]

-

Keep the container tightly closed and sealed.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.

Conclusion

6-Methyl-2-pyridinepropanol is more than just a chemical with a list of synonyms; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a valuable intermediate for professionals in drug discovery and materials science. This guide has provided a comprehensive technical framework—from its fundamental identifiers to its practical applications and safety considerations—to support its informed and effective use in advancing scientific research.

References

-

PubChem. 6-Methyl-2-pyridylpropan-1-ol. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System (GSRS). 6-METHYL-2-PYRIDINEPROPANOL. U.S. Food and Drug Administration. [Link]

-

A75706 Safety Data Sheet. (Example for a substituted pyridine). [Link]

-

PubChem. 6-Methyl-2-pyridylmethanol. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Methylpyridin-2-ol. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for 2,4,6-Trinitrotoluene. ATSDR. [Link]

-

PubChem. 6-Methyl-2-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. ATSDR. [Link]

-

PubChem. Pyripropanol. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 2-cyano-6-methylpyridine. Organic Syntheses. [Link]

-

CAS Common Chemistry. 6-Methyl-2-pyridinepropanol. American Chemical Society. [Link]

-

PubMed. Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine). National Library of Medicine. [Link]

-

Occupational Safety and Health Administration. 2-Amino-2-Methyl-1-Propanol (AMP). OSHA. [Link]

-

National Center for Biotechnology Information. Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. [Link]

-

Al-Kadasi, A. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]

-

Kumar, P., & Kumar, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 6(42), 27632–27644. [Link]

-

PubMed. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. National Library of Medicine. [Link]

-

ResearchGate. Molecular Analysis of Volatile Metabolites. ResearchGate. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Page loading... [wap.guidechem.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Page loading... [guidechem.com]

- 9. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Methyl-2-pyridylpropan-1-ol | C9H13NO | CID 109132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

physical and chemical properties of 3-(6-Methylpyridin-2-yl)propan-1-ol

An In-depth Technical Guide to 3-(6-Methylpyridin-2-yl)propan-1-ol: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Functionalized Pyridines

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, with the pyridine ring holding a position of particular prominence. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged" structure in drug design.[1][2] The analysis of FDA-approved drugs reveals a significant number of pharmaceuticals incorporating this moiety, particularly in oncology and central nervous system disorders.[1] This guide focuses on a specific, highly versatile derivative: this compound. By functionalizing the pyridine core with a propanol sidechain, a molecule is created that serves not just as a structural component but as a reactive handle for extensive chemical modification. This document provides a comprehensive technical overview of this compound, from its fundamental properties to its strategic application in synthetic and medicinal chemistry.

Core Physicochemical Characteristics

A thorough understanding of a compound's physical properties is the foundation for its application in experimental work, influencing everything from solvent selection to purification strategy. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [3][4] |

| CAS Number | 61744-43-2 | [3][5] |

| Appearance | Solid / Pale yellow powder | [4][6] |

| Molecular Ion (m/z) | 97.0 (Note: This appears to be a fragment, not the M+ peak) | [7] |